endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties
Preparation Methods
The synthesis of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of functional groups: The tert-butyl and benzyloxycarbonyl groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases .
Scientific Research Applications
endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding due to its specific functional groups
Mechanism of Action
The mechanism of action of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target .
Comparison with Similar Compounds
Similar compounds to endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate include:
- tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- endo-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl (1S,2S,4R)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15+,16+/m1/s1 |
InChI Key |
GTHIMSKFPVNTLG-PMPSAXMXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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